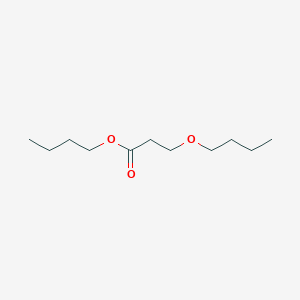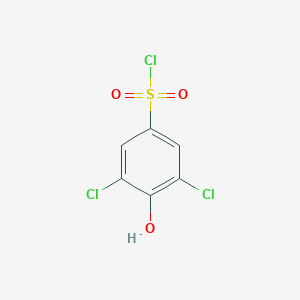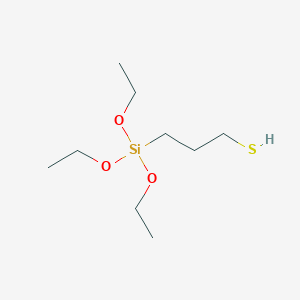
1-丙硫醇,3-(三乙氧基甲硅烷基)-
概述
描述
“1-Propanethiol, 3-(triethoxysilyl)-” is a chemical compound with the formula C6H16O3SSi . It is also known by other names such as (γ-Mercaptopropyl)trimethoxysilane, (3-Mercaptopropyl)trimethoxysilane, and Silane A 189 .
Molecular Structure Analysis
The molecular structure of “1-Propanethiol, 3-(triethoxysilyl)-” consists of 6 carbon atoms, 16 hydrogen atoms, 3 oxygen atoms, 1 sulfur atom, and 1 silicon atom . The molecular weight of the compound is 196.34 g/mol .
Physical And Chemical Properties Analysis
The boiling point of “1-Propanethiol, 3-(triethoxysilyl)-” is between 213 - 215 °C (1013 hPa), and it has a density of 1.057 g/cm3 . Its flash point is 96 °C, and it has an ignition temperature of 235 °C . The compound is a liquid at room temperature and has a vapor pressure of less than 7 hPa at 20 °C .
科学研究应用
Reinforcement of Rubber Materials
3-Mercaptopropyltriethoxysilane (KH580) has been used to modify illite, a naturally occurring mineral, to reinforce styrene butadiene rubber (SBR) composites . The modification increases the interaction between the illite and SBR, improving the dispersion of illite in the SBR matrix. This results in a significant improvement in the mechanical properties of SBR .
Inorganic Encapsulation
3-Mercaptopropyltriethoxysilane has been used in the preparation of a composite with aluminum oxide and 3-Glycidyloxypropyltriethoxysilane for potential use as inorganic encapsulation . The composite hardens at above 130°C and degrades above 150°C . The addition of 3-Mercaptopropyltriethoxysilane significantly enhances the adhesion on silver, which is attributed to the covalent nature of the Ag-S bond .
Rubber and Tire Manufacture
3-Mercaptopropyltriethoxysilane is used as an intermediate in the manufacture of rubber and tires . It helps in enhancing the properties of the rubber and tire materials.
Laboratory Reagent
This compound is also used as a laboratory reagent . It plays a crucial role in various chemical reactions and experiments in the laboratory setting.
Functionalization of Materials
3-Mercaptopropyltriethoxysilane can be used to prepare thiol functionalized materials . Materials such as silica, SBA-15, alumina, starch, and graphene can be functionalized with this compound and used in various applications .
Determination of Dissolved Mercury
3-Mercaptopropyltriethoxysilane functionalized SBA-15 probe is used to determine dissolved mercury in solution . This application is particularly important in environmental monitoring and pollution control.
安全和危害
“1-Propanethiol, 3-(triethoxysilyl)-” is classified as a combustible liquid (Hazard Statement H227) and is harmful if swallowed (Hazard Statement H302) . It may cause an allergic skin reaction (Hazard Statement H317) and is toxic to aquatic life with long-lasting effects (Hazard Statement H411) . Precautionary measures include avoiding release to the environment and avoiding breathing dust/fume/gas/mist/vapors/spray . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .
作用机制
Target of Action
3-Mercaptopropyltriethoxysilane (MPTS) is primarily targeted towards inorganic materials such as silica nanoparticles, alumina, and graphene . It is used to modify these materials by creating a thiol group on their surface .
Mode of Action
MPTS acts as a reagent to prepare thiol-functionalized materials . It forms a self-assembled monolayer (SAM) on the surface of these materials, thereby enhancing their properties . The thiol group in MPTS forms a strong bond with the surface of the target materials, leading to improved interaction and dispersion .
Biochemical Pathways
The primary biochemical pathway involved in the action of MPTS is the formation of thiol-functionalized materials . This process involves the reaction of MPTS with the target material, leading to the formation of a thiol group on the material’s surface . This modification can significantly enhance the properties of the material, making it suitable for various applications .
Pharmacokinetics
Its bioavailability would be more relevant in the context of its ability to effectively modify the target materials .
Result of Action
The result of MPTS’s action is the creation of thiol-functionalized materials with enhanced properties . For instance, it can improve the properties of mineral-filled elastomers, including modulus, tensile and tear strength, heat buildup, abrasion resistance, resilience . It can also be used as a conjunction reagent to immobilize a variety of nanoparticles .
Action Environment
The efficacy and stability of MPTS can be influenced by environmental factors. For instance, it is commonly used in surface modification of silica nanoparticles, which can be influenced by factors such as temperature, pH, and the presence of other chemicals . .
属性
IUPAC Name |
3-triethoxysilylpropane-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22O3SSi/c1-4-10-14(11-5-2,12-6-3)9-7-8-13/h13H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQBZYNUSLHVJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCS)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22O3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
352668-65-6 | |
| Record name | 1-Propanethiol, 3-(triethoxysilyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352668-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7044479 | |
| Record name | 3-(Triethoxysilyl)propane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS] | |
| Record name | 1-Propanethiol, 3-(triethoxysilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (3-Mercaptopropyl)triethoxysilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19110 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1-Propanethiol, 3-(triethoxysilyl)- | |
CAS RN |
14814-09-6 | |
| Record name | (3-Mercaptopropyl)triethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14814-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanethiol, 3-(triethoxysilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014814096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanethiol, 3-(triethoxysilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(Triethoxysilyl)propane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(triethoxysilyl)propanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.333 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(Triethoxysilyl)-1-propanethiol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z069RX894N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

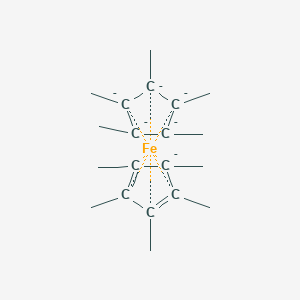
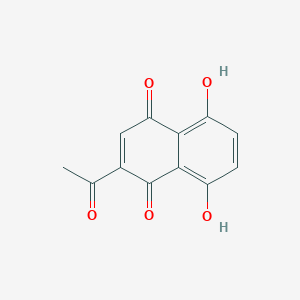
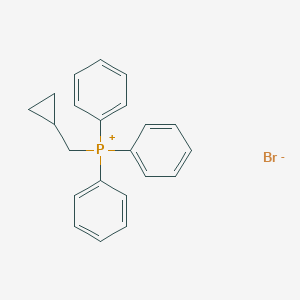
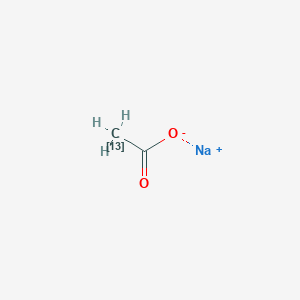

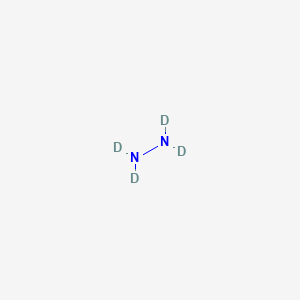
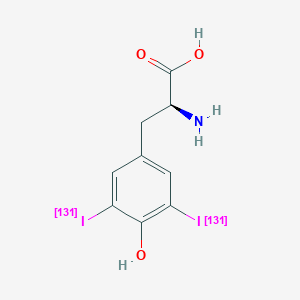
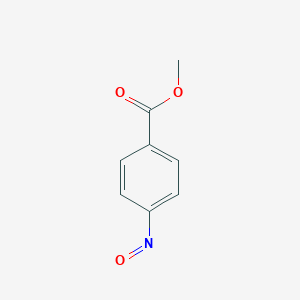

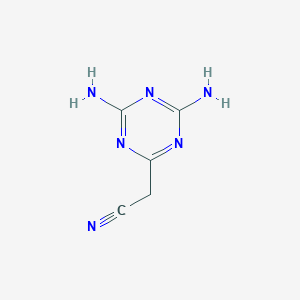
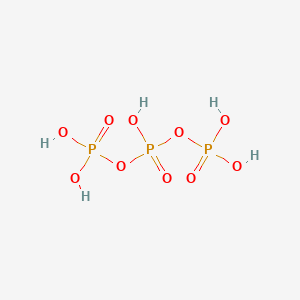
![disodium 3-ethyl 4,5-dihydro-5-oxo-4-[(4-sulphonato-1-naphthyl)azo]-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate](/img/structure/B89309.png)
